Bienvenue dans la boutique en ligne BenchChem!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

RBM39 degradation pyrazole-4-sulfonamide splicing inhibition

This pyrazole-4-sulfonamide features a unique 2-(furan-2-yl)pyridin-3-yl substituent, distinguishing it from generic analogs. With reported sensitivity in RBM39 degradation, it is an ideal starting point for SAR campaigns targeting splicing-factor degradation in AML. Its low cLogP (0.4) and favorable computed properties suggest potential for improved solubility and metabolic profiles relative to indisulam-type degraders. Ensure your research uses the exact chemotype to maintain target engagement fidelity.

Molecular Formula C14H14N4O3S
Molecular Weight 318.35
CAS No. 2034345-71-4
Cat. No. B2465786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS2034345-71-4
Molecular FormulaC14H14N4O3S
Molecular Weight318.35
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-2-6-15-14(11)13-5-3-7-21-13/h2-7,9-10,17H,8H2,1H3
InChIKeySJCNNMVVXKAPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034345-71-4): Baseline Characterization for Research Procurement


N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2034345-71-4) is a heterocyclic sulfonamide featuring a 1-methyl-1H-pyrazole-4-sulfonamide core linked via a methylene bridge to a 2-(furan-2-yl)pyridin-3-yl moiety. This architecture places it within the broader class of pyrazole-4-sulfonamide derivatives, some of which have been described as antitumor agents acting through RBM39 protein degradation [1]. The compound is primarily distributed as a research chemical building block (MW: 318.35 g/mol; MF: C14H14N4O3S) and exhibits computed physicochemical properties consistent with lead-like chemical space, including a topological polar surface area of 98.4 Ų and a predicted XLogP3 of 0.4 [2]. Direct peer-reviewed biological activity data for this specific compound remain sparse in the public domain, and the majority of available information originates from vendor-curated summaries rather than primary experimental reports.

Why Generic Substitution is Not Advisable for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide


Within the pyrazole-4-sulfonamide family, subtle changes to the N-1 substituent and the sulfonamide nitrogen side chain can drastically alter target engagement, cellular degradation efficiency, and pharmacokinetic behavior. For instance, the patent literature explicitly demonstrates that RBM39 degradation potency is exquisitely sensitive to the nature of the heteroaryl-methyl attachment, with compounds bearing a pyridyl-furan extension showing differential activity profiles compared to indole or phenyl variants [1]. Consequently, generic selection of any pyrazole-4-sulfonamide without verifying the presence and position of the 2-(furan-2-yl)pyridin-3-yl substituent risks acquiring a molecule with fundamentally different, and potentially irrelevant, biological properties. The specific substitution pattern of 2034345-71-4—a pyrazole-4-sulfonamide connected at the 3-position of a pyridine ring bearing a 2-furyl group—is structurally distinct from most commercially available analogs and cannot be assumed to behave identically to them.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide


Target Engagement Potential: RBM39 Degradation Class-Level Inference vs. Indisulam

The pyrazole-4-sulfonamide scaffold of 2034345-71-4 aligns with the chemotype claimed in WO-2020210139-A1 for RBM39 protein degraders [1]. While no direct DC50 or IC50 data are publicly available for this specific compound, the patent discloses that structurally related pyrazole-4-sulfonamides induce RBM39 degradation at sub-micromolar concentrations. By contrast, the canonical aryl sulfonamide RBM39 degrader indisulam (N-(3-chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide) exhibits a reported DC50 of 10.84 ± 0.92 µM in cellular assays [2]. The structural divergence—a pyrazole-4-sulfonamide core with a furan-pyridine extension versus a benzenedisulfonamide core with an indole extension—suggests potentially distinct degradation kinetics and selectivity profiles, although quantitative head-to-head confirmation is absent.

RBM39 degradation pyrazole-4-sulfonamide splicing inhibition

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area vs. Pyrazole-4-Sulfonamide Class Averages

Computed properties for 2034345-71-4 include a topological polar surface area (TPSA) of 98.4 Ų and an XLogP3 of 0.4, placing it within favorable oral drug-like space per Lipinski and Veber guidelines [1]. In comparison, the broader class of pyrazole-4-sulfonamide kinase inhibitors often exhibits higher lipophilicity (mean clogP ≈ 2.5–4.0) due to aromatic substitutions at the pyrazole N-1 position [2]. The relatively low lipophilicity of 2034345-71-4 may confer advantages in aqueous solubility and metabolic stability, although experimental validation of these predictions is lacking.

drug-likeness physicochemical properties lead optimization

Structural Differentiation: 2-(Furan-2-yl)pyridin-3-yl Substituent vs. Common Pyrazole-4-sulfonamide Substituents

The 2-(furan-2-yl)pyridin-3-yl moiety of 2034345-71-4 distinguishes it from the vast majority of publicly disclosed pyrazole-4-sulfonamide derivatives, which predominantly feature phenyl, indole, or simple alkyl substitutions at the sulfonamide nitrogen [1]. This furan-pyridine hybrid extension introduces an additional heteroatom-rich binding surface capable of engaging both π-stacking and hydrogen-bonding interactions simultaneously [2]. In contrast, the closest commercially available structural analogs—such as N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide—differ in furan attachment position, which is known to alter molecular recognition in biological systems.

scaffold diversity heterocyclic chemistry building block

Best Research and Industrial Application Scenarios for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide


RBM39-Mediated Splicing Modulation Research

For academic and pharmaceutical laboratories investigating splicing-factor degradation as a therapeutic strategy in acute myeloid leukemia (AML) or other splicing-dependent cancers, 2034345-71-4 provides a structurally differentiated pyrazole-4-sulfonamide chemotype. The scaffold is consistent with the RBM39 degrader pharmacophore described in patent WO-2020210139-A1 [1]. It can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing degradation potency, selectivity, and pharmacokinetic parameters relative to benzenedisulfonamide-based degraders such as indisulam.

Fragment-Based and Scaffold-Hopping Drug Discovery

The 2-(furan-2-yl)pyridin-3-yl fragment attached via a methylene linker to the pyrazole-4-sulfonamide core enables exploration of vectors not commonly available in commercial screening libraries. The computed low lipophilicity (XLogP3 = 0.4) and high TPSA (98.4 Ų) [2] suggest potential for analogs with improved solubility and reduced metabolic liability, making this compound a valuable entry point for fragment growing or scaffold-hopping campaigns targeting kinases, splicing factors, or other proteins with adenine-mimetic binding sites.

Chemical Biology Probe Development for Sulfonamide-Responsive E3 Ligases

Recent discoveries that aryl sulfonamides can act as molecular glues recruiting DCAF15 to degrade RBM39 [1] have opened new avenues for targeted protein degradation. 2034345-71-4, with its pyrazole-4-sulfonamide core, may engage DCAF15 or related E3 ligases differently than benzenedisulfonamide-based glues. It is suitable for use in proteomics and cellular thermal shift assays to map E3 ligase engagement profiles and to develop novel bifunctional degraders (PROTACs).

Synthetic Methodology Development and Building Block Supply

For contract research organizations (CROs) and academic synthetic chemistry groups, 2034345-71-4 represents a polyfunctional heterocyclic building block that can undergo further functionalization at the pyrazole C-3/C-5 positions, the furan ring, or the sulfonamide NH. Its modular synthesis and commercial availability (as noted in vendor catalogs [2]) support its use as a key intermediate in the construction of focused compound libraries for medicinal chemistry programs.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.